N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Brand Name:
Vulcanchem
CAS No.:
37398-28-0
VCID:
VC20787987
InChI:
InChI=1S/C27H28N2O6S/c1-19(30)28-22-13-14-24(34-16-20-9-5-3-6-10-20)25(15-22)36-18-23(26(31)33-2)29-27(32)35-17-21-11-7-4-8-12-21/h3-15,23H,16-18H2,1-2H3,(H,28,30)(H,29,32)
SMILES:
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SCC(C(=O)OC)NC(=O)OCC3=CC=CC=C3
Molecular Formula:
C27H28N2O6S
Molecular Weight:
508.6 g/mol
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
CAS No.: 37398-28-0
Cat. No.: VC20787987
Molecular Formula: C27H28N2O6S
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37398-28-0 |
|---|---|
| Molecular Formula | C27H28N2O6S |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | methyl 3-(5-acetamido-2-phenylmethoxyphenyl)sulfanyl-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C27H28N2O6S/c1-19(30)28-22-13-14-24(34-16-20-9-5-3-6-10-20)25(15-22)36-18-23(26(31)33-2)29-27(32)35-17-21-11-7-4-8-12-21/h3-15,23H,16-18H2,1-2H3,(H,28,30)(H,29,32) |
| Standard InChI Key | PTKFYPRDXJFAKO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SCC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SCC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator